1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone is a chemical compound belonging to the class of phenothiazines, which are known for their diverse biological activities. This compound features a phenothiazine moiety linked to a piperidine group through an ethanone functional group. Phenothiazines have been extensively studied for their pharmacological properties, particularly in the treatment of psychiatric disorders.
This compound can be synthesized from commercially available precursors, primarily phenothiazine derivatives and piperidine. The synthesis involves specific chemical reactions that introduce the piperidine and ethanone functionalities to the phenothiazine structure.
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone is classified as an organic compound with the following characteristics:
The synthesis of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as thin-layer chromatography and high-performance liquid chromatography are often employed for monitoring reaction progress and assessing product purity.
The molecular structure of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone can be described as follows:
Key structural data include:
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone can undergo several chemical reactions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various alkyl halides (for substitution) are commonly used in these transformations.
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone primarily involves its interaction with neurotransmitter receptors in the brain:
Key chemical properties include:
1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone has several scientific uses:
Phenothiazines emerged from the dyestuff industry in the late 19th century, with methylene blue's antimalarial properties hinting at their biological potential. The transformative breakthrough occurred in the 1950s with chlorpromazine, which established phenothiazines as the first effective antipsychotics. This revolutionized psychiatric treatment, shifting care from institutional confinement to pharmacological management [2]. Subsequent decades witnessed systematic exploration of N-10 side chain modifications, revealing profound impacts on receptor affinity and therapeutic profiles. These efforts established phenothiazines as privileged scaffolds in central nervous system (CNS) drug discovery, capable of modulating diverse biological pathways beyond dopamine receptors [2] [4]. The compound 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone represents a modern iteration of this legacy, designed through rational hybridization strategies.
The 10H-phenothiazine nucleus features a tricyclic system with a sulfur and nitrogen heteroatom, adopting a distinctive "butterfly" conformation. X-ray crystallography confirms a fold angle of 46.39° between the benzene rings and a boat-shaped central ring [3]. This non-planar geometry facilitates interactions with hydrophobic protein pockets while allowing conformational adaptability. The N-10 position serves as a critical attachment point for functionalization, with substitutions directly modulating electronic properties. Acetylation at this position, as seen in the model compound 1-(10H-phenothiazin-2-yl)ethanone (CAS 6631-94-3), enhances conjugation between the nitrogen lone pair and carbonyl group, evidenced by coplanarity of the N1/C1/C12/C13/O1 atoms (RMS deviation = 0.0317 Å) [3] [5]. This electronic delocalization influences redox behavior and binding affinity, making the 10-acetyl linkage a strategic choice for hybrid molecule design.
The target compound integrates two pharmacophoric elements: a phenothiazine system and a piperidine moiety connected via an ethylketone linker. Piperidine rings contribute to CNS bioavailability by mimicking proteinogenic amines, enhancing blood-brain barrier (BBB) penetration. Their conformational flexibility allows optimal receptor fitting, particularly at dopaminergic and serotonergic sites. The ethylketone spacer (–CO–CH2–) provides metabolic stability compared to ester linkages while maintaining bond rotational freedom for pharmacophore alignment. This design is evolutionarily grounded in compounds like piperacetazine (CAS 3819-00-9), where a piperidine-ethyl chain attached to phenothiazine demonstrated potent antipsychotic activity [4]. The carbonyl group additionally serves as a hydrogen bond acceptor, potentially strengthening target binding.
Phenothiazines exhibit polypharmacology, modulating an array of receptors and enzymes. Their primary historical target is the dopamine D2 receptor, where antagonism underlies antipsychotic effects. However, derivatives with piperidine substitutions frequently show promiscuity toward serotonin receptors (5-HT2A), α-adrenergic receptors, and histamine H1 receptors [4] [7]. This multi-target engagement may confer advantages in treating complex psychiatric disorders. Emerging evidence suggests certain phenothiazines also interact with tubulin, protein kinase C, and ATP-binding cassette transporters, hinting at anticancer potential. The hybrid 1-(10H-phenothiazin-10-yl)-2-piperidino-1-ethanone (C19H20N2OS, MW 324.44) [1] is structurally poised to exploit these diverse mechanisms, leveraging both the phenothiazine's planar rigidity and the piperidine's volumetric occupancy for selective polypharmacology.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: